Ethyl 4-Chlorobutyrate-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

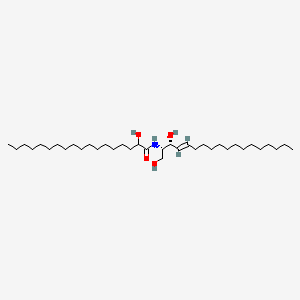

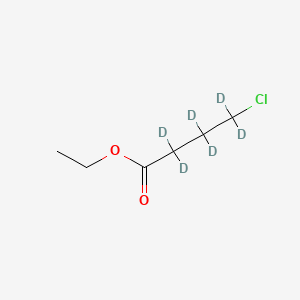

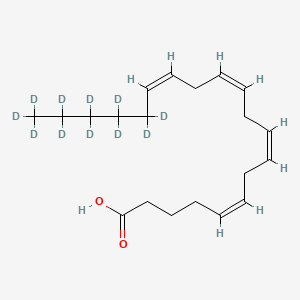

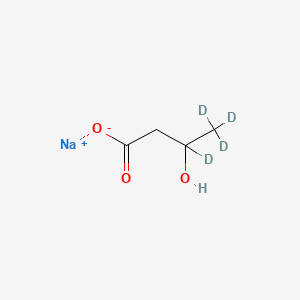

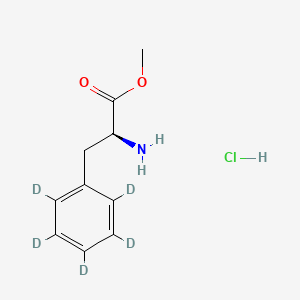

Ethyl 4-Chlorobutyrate-d6 is a chemical compound with the molecular formula C6H11ClO2 . It is used in organic synthesis and also for producing 4-Iodo-butyric acid ethyl ester .

Synthesis Analysis

Ethyl 4-Chlorobutyrate-d6 is synthesized in the laboratory and is used as a reagent in the preparation of cyclopropane derivatives . It is also used for producing 4-Iodo-butyric acid ethyl ester .

Molecular Structure Analysis

The molecular structure of Ethyl 4-Chlorobutyrate-d6 consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The molecular weight of this compound is 150.60 .

Physical And Chemical Properties Analysis

Ethyl 4-Chlorobutyrate-d6 is a liquid at 20°C . It has a density of 1.1±0.1 g/cm3, a boiling point of 186.0±0.0 °C at 760 mmHg, and a flash point of 51.7±0.0 °C . The compound has a molar refractivity of 36.5±0.3 cm3, and its surface tension is 30.2±3.0 dyne/cm .

Applications De Recherche Scientifique

Intermediate in Synthesis of Biologically Active Compounds : Ethyl 4-Chlorobutyrate-d6 is used as a key intermediate in the synthesis of biologically active γ-amino-β-hydroxy amino acids, including (R)-carnitine and γ-amino-β-hydroxy amino acid (R)-GABOB (Song et al., 1997).

Study of Homogeneous Unimolecular Elimination Kinetics : Research on Ethyl 4-Chlorobutyrate-d6 includes studying its pyrolysis and understanding the mechanisms of homogeneous unimolecular elimination kinetics. This research provides insights into the reaction conditions and kinetics of the compound (Chuchani & Rotinov, 1987).

Synthesis of Antiobesity Agents : It serves as an intermediate in the synthesis of antiobesity agents, such as rimonabant, highlighting its significance in pharmaceutical research (Hao Zhi-hui, 2007).

Anti-HIV-1 Activity : Ethyl 4-Chlorobutyrate-d6 is utilized in the synthesis of compounds with potent anti-HIV-1 activity. Its role in creating effective treatments against HIV-1 is crucial (Danel et al., 1996).

Asymmetric Bioreduction : The compound is used in the study of asymmetric bioreduction by baker's yeast, focusing on improving reaction yield and product optical purity. This research contributes significantly to the field of biotechnology (Chen et al., 2002).

Corrosion Inhibition in Industrial Processes : Ethyl 4-Chlorobutyrate-d6 related derivatives are investigated for their properties as corrosion inhibitors, a crucial aspect in maintaining the integrity of industrial materials (Dohare et al., 2017).

Enantioselective Hydrogenation : Its role in the enantioselective hydrogenation process in the presence of chiral catalysts is significant, demonstrating its utility in producing optically active compounds (Starodubtseva et al., 2004).

Synthesis of Oxime Compounds : Ethyl 4-Chlorobutyrate-d6 is used in the synthesis of oxime compounds, contributing to the field of organic chemistry and pharmaceuticals (Ai, 2006).

Reactions of Esters Under Electron Impact : The compound is studied for its behavior under electron impact, particularly focusing on the rearrangement reactions of its esters, which is important for understanding its chemical properties (Harrison & Jones, 1965).

Antimicrobial Activity Studies : Ethyl 4-Chlorobutyrate-d6 derivatives are investigated for their antimicrobial properties, contributing to the development of new antibacterial agents (Asghari et al., 2014).

Safety and Hazards

Ethyl 4-Chlorobutyrate-d6 is classified as a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and keeping it away from heat/sparks/open flames/hot surfaces . In case of skin contact, wash with plenty of soap and water .

Propriétés

IUPAC Name |

ethyl 4-chloro-2,2,3,3,4,4-hexadeuteriobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3/i3D2,4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXNFHAILOHHFO-RUJHVMJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OCC)C([2H])([2H])C([2H])([2H])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747751 |

Source

|

| Record name | Ethyl 4-chloro(~2~H_6_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-Chlorobutyrate-d6 | |

CAS RN |

927810-76-2 |

Source

|

| Record name | Ethyl 4-chloro(~2~H_6_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

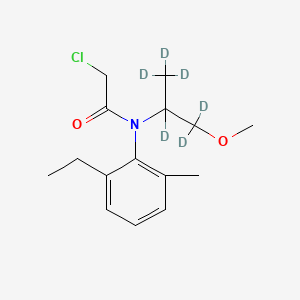

![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)

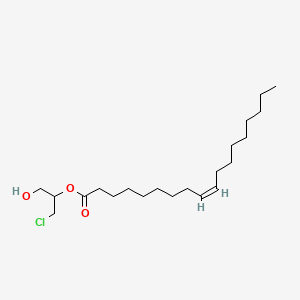

![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)

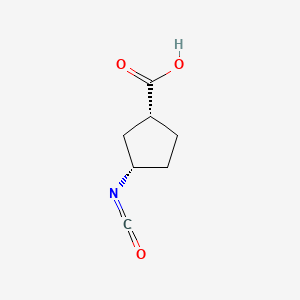

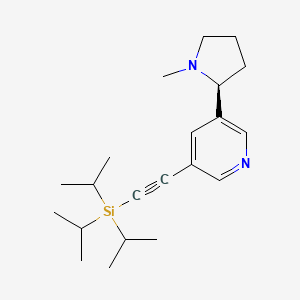

![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)